

Spectroscopic Profile of 4-Benzyloxychlorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzyloxychlorobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-benzyloxychlorobenzene**, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed resource for spectral interpretation and compound characterization. The guide includes tabulated quantitative data from Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-benzyloxychlorobenzene**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **4-Benzyloxychlorobenzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.42 - 7.30	m	-	5H	Ar-H (benzyl)
7.25	d	8.8	2H	Ar-H (chlorophenyl, ortho to -O-)
6.93	d	8.8	2H	Ar-H (chlorophenyl, meta to -O-)
5.05	s	-	2H	-O-CH ₂ -

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for 4-Benzyloxychlorobenzene

Chemical Shift (δ) ppm	Assignment
158.0	C-O (chlorophenyl)
136.5	C (ipso, benzyl)
129.5	C-Cl (chlorophenyl)
128.7	Ar-CH (benzyl)
128.2	Ar-CH (benzyl)
127.5	Ar-CH (benzyl)
125.8	Ar-CH (chlorophenyl, meta to -O-)
116.2	Ar-CH (chlorophenyl, ortho to -O-)
70.3	-O-CH ₂ -

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **4-Benzyloxychlorobenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3064, 3035	Medium	Aromatic C-H stretch
2925, 2869	Medium	Aliphatic C-H stretch
1598, 1494, 1454	Strong	Aromatic C=C stretch
1240	Strong	Aryl-O-C stretch (asymmetric)
1091	Strong	C-Cl stretch
825	Strong	p-disubstituted benzene C-H bend (out-of-plane)
738, 696	Strong	Monosubstituted benzene C-H bend (out-of-plane)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of **4-Benzyloxychlorobenzene**

m/z	Relative Intensity (%)	Proposed Fragment
218/220	30	[M] ⁺ (Molecular ion)
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
183	15	[M - Cl] ⁺
127	10	[C ₆ H ₄ ClO] ⁺
77	25	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy

A solution of **4-benzyloxychlorobenzene** (10-20 mg for ^1H , 50-100 mg for ^{13}C) was prepared in deuterated chloroform (CDCl_3 , ~0.7 mL).^[1] The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing. The spectra were recorded on a 400 MHz NMR spectrometer. For ^1H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio.^[2]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method.^[3] Approximately 1-2 mg of solid **4-benzyloxychlorobenzene** was finely ground with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.^[4] The mixture was then compressed in a die under high pressure to form a transparent pellet.^{[5][6]} The pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.^[4]

Mass Spectrometry (MS)

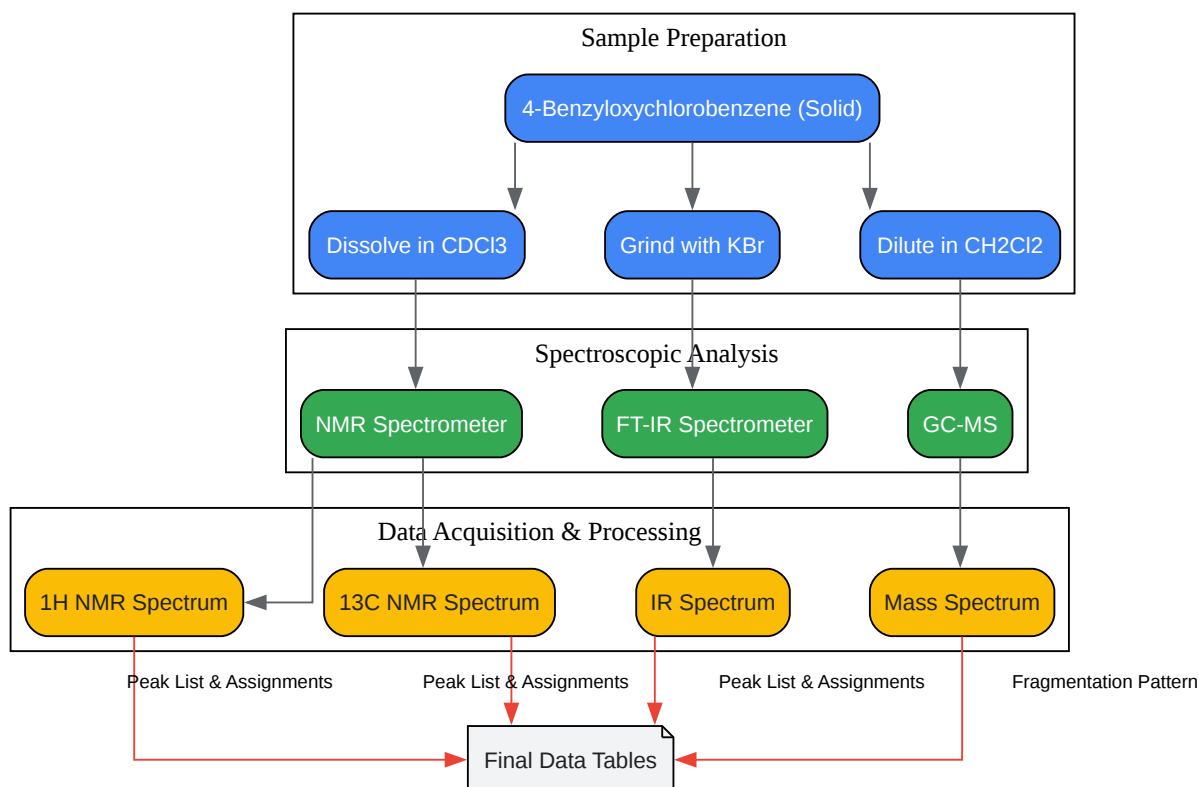
Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A dilute solution of **4-benzyloxychlorobenzene** was prepared in dichloromethane.^[7] 1 μL of the solution was injected into the GC, which was equipped with a 5% phenyl polymethylsiloxane capillary column. The oven temperature was

programmed to ramp from an initial temperature to a final temperature to ensure separation of the analyte. Helium was used as the carrier gas. The mass spectrometer was operated in scan mode over a mass range of m/z 40-450.[8]

Experimental Workflow

The logical workflow for the spectroscopic analysis of **4-benzyloxchlorobenzene** is illustrated in the following diagram.



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Spectroscopic analysis workflow for **4-benzyloxchlorobenzene**.

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